Phosphonic acid, 1-piperidinyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 1-piperidinyl-, disodium salt is a chemical compound with the molecular formula C5H13NNaO3P. It is characterized by the presence of a phosphonic acid group bonded to a piperidine ring, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-piperidinyl-, disodium salt can be synthesized through several methods. One common approach involves the reaction of piperidine with phosphorous acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, 1-piperidinyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonic acid group and the piperidine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a range of substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 1-piperidinyl-, disodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.
Industry: The compound is used in water treatment processes, as a corrosion inhibitor, and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, 1-piperidinyl-, disodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites on proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, 1-piperidinyl-, disodium salt can be compared with other similar compounds, such as:
Phosphonic acid, 1-morpholinyl-, disodium salt: Similar in structure but with a morpholine ring instead of a piperidine ring.
Phosphonic acid, 1-pyrrolidinyl-, disodium salt: Contains a pyrrolidine ring, offering different chemical properties and reactivity.
Phosphonic acid, 1-azepanyl-, disodium salt: Features an azepane ring, providing unique applications in various fields.
The uniqueness of this compound lies in its specific combination of the phosphonic acid group and the piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117018-90-3 |
---|---|
Molekularformel |
C5H10NNa2O3P |
Molekulargewicht |
209.09 g/mol |
IUPAC-Name |
disodium;dioxido-oxo-piperidin-1-yl-λ5-phosphane |
InChI |
InChI=1S/C5H12NO3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H2,(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
LFXOTNRWULFNBA-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCN(CC1)P(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.